molecular formula C18H17N3 B6590403 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine CAS No. 1060796-59-9

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine

Cat. No.: B6590403
CAS No.: 1060796-59-9
M. Wt: 275.3 g/mol
InChI Key: ICVOGWNZGCCJNK-UHFFFAOYSA-N
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Description

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The methanamine linker may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-4-yl)ethanamine
  • 1-(1H-indol-4-yl)piperazine
  • 1-(1H-indol-4-yl)-N-methylmethanamine

Uniqueness

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is unique due to its dual indole structure connected by a methanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its dual indole structure, has been evaluated for various pharmacological properties, including antibacterial, antiviral, and neuroprotective activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is C12H12N2C_{12}H_{12}N_2, with a molecular weight of approximately 196.24 g/mol. The structure features two indole moieties linked by a methanamine group, which may contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities as outlined below:

Antibacterial Activity

Recent studies have demonstrated that related compounds with indole structures possess significant antibacterial properties. For instance, an indole derivative showed minimum inhibitory concentrations (MIC) against key Gram-positive and Gram-negative pathogens ranging from 80 to 160 µg/ml. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .

Compound MIC (µg/ml) Target Pathogen
Indole Derivative A80 - 160E. coli
Indole Derivative B<40Staphylococcus aureus
Indole Derivative C100Pseudomonas aeruginosa

Antiviral Activity

Compounds with similar indole frameworks have shown promise in antiviral assays. For example, certain derivatives were effective against viral entry mechanisms, exhibiting IC50 values significantly lower than those of existing antiviral agents. The antiviral activity was attributed to the ability to interact with viral glycoproteins, thereby inhibiting viral entry into host cells .

Compound IC50 (µM) Virus Type
Compound 10.64Vesicular stomatitis virus
Compound 22.5HIV
Compound 3>100Influenza virus

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO activity, these compounds may help in managing conditions such as depression and Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of indole derivatives:

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their antibacterial properties against multi-drug resistant strains. The study found that certain modifications to the indole structure significantly enhanced antibacterial potency without increasing cytotoxicity .
  • Antiviral Mechanism Exploration : Research conducted on the antiviral properties of indole derivatives revealed that specific substitutions on the indole ring improved binding affinity to viral proteins, leading to enhanced inhibition of viral replication in vitro .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of an indole derivative resulted in significant neuroprotection in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders .

Properties

IUPAC Name

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-3-13(15-7-9-20-17(15)5-1)11-19-12-14-4-2-6-18-16(14)8-10-21-18/h1-10,19-21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOGWNZGCCJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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